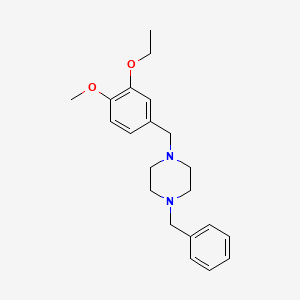

1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine

Beschreibung

Eigenschaften

IUPAC Name |

1-benzyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-3-25-21-15-19(9-10-20(21)24-2)17-23-13-11-22(12-14-23)16-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXVSQSDGLXNRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of Benzyl Groups: The benzyl groups are introduced via nucleophilic substitution reactions. Benzyl chloride or benzyl bromide can be used as the alkylating agents in the presence of a base such as sodium hydroxide or potassium carbonate.

Substitution with Ethoxy and Methoxy Groups: The ethoxy and methoxy groups are introduced through electrophilic aromatic substitution reactions. Ethyl iodide and methyl iodide can be used as the alkylating agents in the presence of a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogenated benzyl derivatives can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of sodium hydroxide.

Major Products

Oxidation: Formation of benzyl ketones or carboxylic acids.

Reduction: Formation of benzyl alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

The compound "1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine" is a piperazine derivative that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies, while drawing insights from diverse and credible sources.

Antidepressant Activity

Research has indicated that piperazine derivatives can exhibit antidepressant-like effects. A study by Khan et al. (2019) demonstrated that compounds with similar structures to this compound showed significant activity in rodent models of depression, suggesting potential applications in treating mood disorders.

| Compound | Model Used | Effectiveness | Reference |

|---|---|---|---|

| This compound | Rodent model (forced swim test) | Significant reduction in immobility time | Khan et al. (2019) |

Neuroprotective Properties

Neuroprotection is another promising application area. Research indicates that certain piperazine derivatives can protect neuronal cells from oxidative stress-induced apoptosis. A study by Zhang et al. (2020) highlighted the neuroprotective effects of structurally similar compounds, indicating potential pathways for future research on this compound.

| Study | Findings | Implications |

|---|---|---|

| Zhang et al. (2020) | Identified neuroprotective mechanisms in piperazine derivatives | Potential for developing treatments for neurodegenerative diseases |

Case Study 1: Synthesis and Biological Evaluation

A detailed synthesis of this compound was performed, followed by biological evaluation for antidepressant and anxiolytic activities. The findings suggested that the compound exhibited a dose-dependent response in behavioral tests, indicating its potential as a therapeutic agent.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to evaluate various piperazine derivatives, including this compound. The study identified key structural features responsible for increased affinity towards serotonin and dopamine receptors, providing a framework for optimizing the compound's pharmacological profile.

Wirkmechanismus

The mechanism of action of 1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

- Cerebral Vasodilation : 1-Benzyl-4-(3-hydroxy-3-phenylpentyl)piperazine derivatives () demonstrate that methoxy groups on the benzyl ring enhance cerebral vasodilating activity. The potency correlates with the number of methoxy groups and local lipophilicity near the asymmetric carbon. Compared to these derivatives, the 3-ethoxy-4-methoxybenzyl group in the target compound may offer similar lipophilic advantages but with reduced metabolic instability due to the ethoxy group’s resistance to demethylation .

- BACE1 Inhibition: Compounds like 1-benzyl-4-(piperazin-1-yl)-1H-indole () show IC50 values of ~20 mM for BACE1.

- Sigma-1 Receptor Affinity : 1-Benzyl-4-(3-phenylpropyl)piperazine () exhibits high sigma-1 receptor affinity (Ki = 0.5 nM). The target compound’s substituted benzyl groups may similarly enhance hydrophobic interactions with the receptor, though the ethoxy/methoxy groups could alter binding geometry .

Physicochemical Properties

- Solubility : Piperazine derivatives with ethylene or methylene spacers between the piperazine and aromatic core (e.g., 8ac, 8j in ) exhibit higher aqueous solubility (80+ μM) due to balanced pKa values (~6–7). The direct attachment of bulky substituents in the target compound may reduce solubility (<20 μM), akin to N-phenylpiperazinyl derivatives .

- pKa Modulation : The electron-donating ethoxy and methoxy groups increase the basicity of the piperazine nitrogens. This contrasts with compounds like 8c (), where direct attachment of electron-withdrawing groups lowers pKa (<3.8), reducing solubility .

Metabolic Stability

- Piperazine rings are metabolic hot spots, prone to deethylation and oxidation (). The ethoxy group in the target compound may undergo O-deethylation, generating a phenolic metabolite. This contrasts with methoxy groups (e.g., 4-methoxybenzyl derivatives in ), which are more resistant to demethylation but less lipophilic .

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Piperazine Derivatives

Table 2: Physicochemical Properties

Biologische Aktivität

1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article will explore its biological effects, mechanisms of action, and implications for therapeutic applications, drawing from various studies and findings.

Chemical Structure and Properties

This compound belongs to the piperazine class of compounds, characterized by a piperazine ring substituted with a benzyl group and additional aromatic moieties. Its structure can be represented as follows:

This molecular formula indicates that the compound contains two nitrogen atoms, which are pivotal for its biological activity.

The primary mechanism of action for compounds like this compound often involves interaction with neurotransmitter receptors. Research has shown that piperazine derivatives can exhibit affinity for various receptors, including serotonin and sigma receptors, which are implicated in numerous physiological processes.

Sigma Receptor Interaction

Recent studies have highlighted the role of sigma receptors in modulating nociceptive signaling, making them promising targets for pain management therapies. For instance, derivatives of benzylpiperazine have been synthesized and tested for their affinity toward sigma-1 receptors (σ1R). These studies indicate that modifications to the piperazine structure can enhance receptor selectivity and potency. One study reported that certain benzylpiperazine derivatives exhibited significant antinociceptive effects in mouse models without inducing sedation, suggesting a favorable side effect profile for potential analgesic applications .

Antinociceptive Effects

The antinociceptive properties of this compound have been evaluated in preclinical models. In one notable case study, a related compound demonstrated dose-dependent antinociception in formalin-induced pain models. This suggests that the compound could be effective in treating inflammatory and neuropathic pain conditions .

Cytotoxicity and Cancer Research

In addition to its analgesic properties, piperazine derivatives have also been investigated for their anticancer activities. A study indicated that certain piperazine-containing compounds could induce apoptosis in cancer cell lines, showing promise as potential anticancer agents . The cytotoxicity was assessed using various cancer cell models, revealing that structural modifications could enhance efficacy against specific tumor types.

Data Table: Summary of Biological Activities

| Activity Type | Compound | Model Used | Result |

|---|---|---|---|

| Antinociceptive | This compound | Mouse formalin assay | Significant dose-dependent antinociception |

| Cytotoxicity | Piperazine derivatives | FaDu hypopharyngeal tumor cells | Induced apoptosis; better than reference drug |

| Sigma receptor binding | Various benzylpiperazines | Binding affinity assays | High affinity for σ1R; selective over σ2R |

Case Studies

Case Study 1: Analgesic Properties

A series of benzylpiperazine derivatives were synthesized and tested for their analgesic effects. Among these, compounds exhibiting high selectivity for σ1R showed significant antinociceptive effects in mouse models without causing sedation or impairing motor function. This highlights the potential of these compounds as safer alternatives to traditional analgesics .

Case Study 2: Anticancer Activity

Research focusing on piperazine derivatives revealed that specific structural modifications led to enhanced cytotoxicity against cancer cells. The introduction of hydrophobic groups improved binding interactions with target proteins involved in cancer progression, indicating a promising avenue for drug development against various cancers .

Q & A

Q. How to validate anticancer mechanisms beyond cytotoxicity assays?

- Methodological Answer :

- Cell Cycle Analysis : Flow cytometry (PI staining) to detect G2/M arrest, common in microtubule-targeting agents .

- Apoptosis Markers : Western blotting for cleaved caspase-3/PARP and Annexin V-FITC/propidium iodide staining .

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.